Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused imidazole-pyridine core with a methyl substituent at position 7 and an ethyl ester group at position 3 (Figure 1).
Synthesis: The compound is typically synthesized via condensation reactions. For example, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate derivatives are prepared by refluxing 2-aminopyridine with ethyl chloroacetoacetate in ethanol . Modifications at position 7 involve regioselective bromination or alkylation steps, as seen in the synthesis of cinnamamide derivatives for antimycobacterial activity .
Applications: Its derivatives are key intermediates in drug discovery, notably in developing human constitutive androstane receptor (CAR) agonists and antimycobacterial agents .
Properties
IUPAC Name |
ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-10-6-8(2)4-5-13(9)10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBLAPOUYKOLSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. After the reaction is complete, the product is isolated through filtration and purified by recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the imidazo[1,2-a]pyridine scaffold.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives, including Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis (Mtb). A study highlighted that certain analogues show promising activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM .
Anti-Tuberculosis Activity
The compound is part of a broader investigation into imidazo[1,2-a]pyridine derivatives as anti-TB agents. Notably, several compounds derived from this class have been identified as potent inhibitors of Mtb with favorable pharmacokinetic profiles. For instance, compounds with similar structures to this compound exhibited MIC values as low as 0.004 μM against replicating Mtb .
Neuropharmacology
Potential for Treating Insomnia
The imidazo[1,2-a]pyridine scaffold is known for its utility in developing sleep aids. This compound may possess similar properties to existing medications like Zolpidem, which is used for insomnia treatment . Research into its sedative effects could lead to novel therapeutic options for sleep disorders.
Chemical Engineering
Fluorescent Probes
this compound and its derivatives have been utilized as fluorescent probes for detecting heavy metals such as mercury and iron ions. This application is critical in environmental monitoring and biomedical research where sensitive detection methods are required .
Drug Metabolism Studies
Cytochrome P450 Inhibition
The compound has shown potential as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are essential in drug metabolism . Understanding its interactions with these enzymes is crucial for assessing drug-drug interactions and optimizing therapeutic regimens.
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, showcasing its potential as a lead compound in antibiotic development.
Case Study 2: Anti-TB Development
Research focused on the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine analogues led to the identification of this compound as a candidate for further development against TB. The compound's efficacy was evaluated using in vitro assays that demonstrated potent activity against both replicating and non-replicating forms of Mtb.
Mechanism of Action
The mechanism of action of ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in anti-tuberculosis research, the compound may inhibit the activity of enzymes essential for the survival and replication of Mycobacterium tuberculosis . In anti-cancer studies, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Substituent Position and Reactivity
Key Findings :
- Position 7 Methyl vs. Bromo : The methyl group in the target compound enhances lipophilicity, while bromo-substituted analogs (e.g., ) are more reactive in cross-coupling reactions.
- Position 2 vs. 7 Methyl : Ethyl 2-methyl derivatives (e.g., ) exhibit lower melting points (69°C) compared to 7-methyl analogs, suggesting differences in crystallinity.
Functional Group Modifications
Key Findings :
Key Findings :
- Antimycobacterial Activity : Ethyl 7-methyl derivatives are intermediates in cinnamamide-based antimycobacterial agents .
- Halogenated Derivatives : Bromo and iodo analogs (e.g., ) are pivotal in developing targeted therapies due to their versatility in functionalization.
Data Tables
Table 1: Physical Properties of Selected Analogs
Biological Activity
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate (EMIPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and its implications in drug development, particularly focusing on its anti-tuberculosis and anti-cancer potential.
EMIPC interacts with various enzymes and cellular components, influencing metabolic processes. Notably, it has been shown to interact with cytochrome P450 enzymes , which play a crucial role in drug metabolism and the activation of prodrugs. This interaction can affect the pharmacokinetics of co-administered medications, leading to altered therapeutic outcomes.
Table 1: Interaction with Cytochrome P450 Enzymes
| Enzyme | Activity Modulation |
|---|---|
| CYP1A2 | Moderate inhibition |
| CYP2C9 | Moderate inhibition |
| CYP3A4 | Significant inhibition |
Cellular Effects
EMIPC exhibits a range of cellular effects, including modulation of cell signaling pathways and gene expression. It has been observed to influence transcription factors that regulate genes involved in cell proliferation and apoptosis . For example, EMIPC can induce apoptosis in cancer cells by activating stress response pathways, making it a candidate for further exploration in cancer therapy .
The molecular mechanism by which EMIPC exerts its biological effects involves binding to specific biomolecules such as DNA and proteins. This binding can lead to conformational changes that alter the function of these biomolecules. Research indicates that EMIPC may act as an inhibitor of key enzymes involved in metabolic pathways critical for the survival of pathogens like Mycobacterium tuberculosis (Mtb) .
Medicinal Chemistry
EMIPC serves as a valuable scaffold for developing novel therapeutic agents. Its derivatives have shown promising anti-tuberculosis activity, particularly against multidrug-resistant strains. For instance, a study reported that derivatives of EMIPC exhibited minimal inhibitory concentrations (MIC) as low as 1 μM against various Mtb strains .
Case Study: Anti-Tuberculosis Activity
A representative study evaluated the anti-tuberculosis efficacy of EMIPC derivatives. The results demonstrated that certain compounds derived from EMIPC had potent activity against both replicating and non-replicating forms of Mtb. The mode of action was linked to inhibition of the cytochrome bc1 complex, which is essential for ATP synthesis in Mtb .
Comparison with Related Compounds
EMIPC can be compared with other imidazo[1,2-a]pyridine derivatives to highlight its unique biological profile.
Table 2: Comparison with Similar Compounds
| Compound | Anti-TB Activity (MIC) | Other Notable Activities |
|---|---|---|
| Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate | >10 μM | Moderate anti-cancer |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide | ≤1 μM | Strong anti-TB |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
